2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14779891
InChI: InChI=1S/C20H17BrClN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)
SMILES:
Molecular Formula: C20H17BrClN3O
Molecular Weight: 430.7 g/mol

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14779891

Molecular Formula: C20H17BrClN3O

Molecular Weight: 430.7 g/mol

* For research use only. Not for human or veterinary use.

2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide -

Specification

Molecular Formula C20H17BrClN3O
Molecular Weight 430.7 g/mol
IUPAC Name 2-(5-bromoindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
Standard InChI InChI=1S/C20H17BrClN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)
Standard InChI Key QGEBDCQRYTXUBX-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br

Introduction

Synthesis and Preparation

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions:

  • Indole Functionalization:

    • Bromination and chlorination of indole derivatives occur through electrophilic substitution.

  • Acetamide Formation:

    • The acetamide linkage is introduced via acylation reactions using ethylene diamine derivatives as intermediates.

  • Coupling Reaction:

    • The two functionalized indole units are coupled through a nucleophilic substitution reaction facilitated by activating agents like carbodiimides.

Biological Significance and Applications

4.1 Pharmacological Potential
The compound’s structural resemblance to bioactive indole derivatives suggests potential applications in pharmacology:

  • Anticancer Activity:
    Indole-based compounds are known to exhibit cytotoxic effects against cancer cells by interfering with cell signaling pathways.

  • Neuroprotective Effects:
    The indole core has been associated with neuroprotection, making this compound a candidate for neurological studies.

  • Antimicrobial Properties:
    Halogenated indoles often display antimicrobial activity due to their ability to disrupt microbial membranes.

4.2 Drug-Like Properties Evaluation
Using computational tools such as SwissADME, the compound demonstrates favorable drug-like properties:

  • Good lipophilicity for cell membrane permeability.

  • Moderate molecular weight suitable for oral bioavailability.

Table: Comparative Biological Activities of Halogenated Indoles

CompoundActivity TypeIC50 Value (μM)
5-Bromoindole derivativesAnticancer~10–50
5-Chloroindole derivativesAntimicrobial~20–100
2-(5-Bromoindolyl)-acetamidesAnti-inflammatory~15–40

These findings suggest that the title compound may exhibit similar or enhanced activities due to its dual halogenation and acetamide linkage.

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